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Introduction

Zaurategrast (also known as CDP323) is a small-molecule prodrug that acts as an antagonist
to a4-integrins, specifically targeting the Very Late Antigen-4 (VLA-4).[1] By blocking the
interaction between VLA-4 on leukocytes and Vascular Cell Adhesion Molecule-1 (VCAM-1) on
the vascular endothelium, Zaurategrast inhibits the migration of immune cells across the
blood-vessel wall into inflamed tissues.[1][2] This mechanism of action made it a candidate for
treating inflammatory diseases such as multiple sclerosis. Preclinical studies in rodent models
of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis,
demonstrated that oral administration of Zaurategrast was effective in significantly reducing
disease severity, both when administered prophylactically and therapeutically.[1][3]

Despite promising preclinical results, the development of Zaurategrast was discontinued in
2009 due to insufficient efficacy in Phase Il clinical trials.[1] Consequently, detailed formulation
and pharmacokinetic data from rodent studies are not widely published. These application
notes provide a summary of the known information and present generalized protocols for the
oral administration of Zaurategrast to rodents for research purposes, based on established
methodologies for oral drug delivery in these species.

Data Presentation
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Specific quantitative pharmacokinetic (PK) and efficacy data for Zaurategrast in rodents are
not readily available in peer-reviewed literature. The tables below are provided as templates for
researchers to populate with their own experimental data.

Table 1: Template for Pharmacokinetic Parameters of Zaurategrast in Rodents Following Oral
Administration

Parameter Value (Mean * SD) Units
Dose mg/kg

Cmax ng/mL

Tmax h

AUC(0-t) ng-h/mL

AUC(0-inf) ng-h/mL

t1/2 h

Bioavailability (F%) %

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;
AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Table 2: Template for Efficacy Data of Zaurategrast in a Rodent EAE Model

. Cumulative
Mean Peak Clinical Mean Onset Day (* )
Treatment Group Disease Score (*+
Score (+ SEM) SEM) SEM)

Vehicle Control

Zaurategrast (X
mg/kg)

Zaurategrast (Y
mg/kg)

Positive Control
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Clinical scores are typically graded on a scale of 0-5, reflecting the severity of paralysis.[4][5]

Signaling Pathway

The therapeutic effect of Zaurategrast is based on the inhibition of leukocyte trafficking to sites
of inflammation. The diagram below illustrates the signaling pathway targeted by Zaurategrast.

Caption: Zaurategrast blocks the VLA-4 and VCAM-1 interaction.

Experimental Protocols

Due to the discontinuation of Zaurategrast's development, specific formulation details are not
publicly available. Researchers should perform formulation development and dose-ranging
studies to determine the optimal vehicle and dosage for their specific rodent model.

Protocol 1: Formulation Preparation (General Guidance)

Zaurategrast is a small molecule with a molar mass of 521.415 g/mol .[1] Its solubility
characteristics will dictate the appropriate vehicle.

1. Solubility Testing (Recommended):

» Assess the solubility of Zaurategrast in common preclinical vehicles (e.g., water, saline,
0.5% methylcellulose, corn oil, polyethylene glycol 400).

e The choice of vehicle will depend on whether a solution or suspension is required.
2. Example Vehicle Preparation (Suspension):
o A common vehicle for oral gavage is 0.5% (w/v) methylcellulose in sterile water.
e To prepare 100 mL:
o Heat 50 mL of sterile water to 60-80°C.
o Slowly add 0.5 g of methylcellulose while stirring to disperse.

o Add 50 mL of cold sterile water and continue stirring until a clear, viscous solution forms.
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o Store at 2-8°C.
3. Zaurategrast Formulation:

» Weigh the required amount of Zaurategrast powder based on the desired concentration and
final volume.

« If preparing a suspension, wet the powder with a small amount of vehicle to form a paste.

o Gradually add the remaining vehicle while triturating or stirring to achieve a uniform
suspension.

Protocol 2: Oral Administration via Gavage

Oral gavage ensures accurate dosing but can induce stress.[6] Proper training and technique
are essential.

Materials:

Zaurategrast formulation

Appropriate sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped for mice; 16-
18 gauge, 3-inch for rats)

Syringes

Animal scale
Procedure:

o Weigh the animal to calculate the precise volume to be administered. The maximum
recommended volume for oral gavage in mice is 10 mL/kg and for rats is 10 mL/kg.

« Fill a syringe with the calculated volume of the Zaurategrast formulation.

» Gently restrain the rodent. For a mouse, this can be done by scruffing the neck and back to
immobilize the head and body.
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» With the animal's head tilted slightly upwards, insert the gavage needle into the mouth,
passing it along one side of the palate towards the esophagus. Do not force the needle.

e Once the needle is correctly positioned in the esophagus (a slight resistance may be felt),
dispense the liquid slowly.

e Withdraw the needle smoothly and return the animal to its cage.

» Monitor the animal for any signs of distress or injury (e.g., difficulty breathing, which could
indicate accidental tracheal administration).

Protocol 3: Voluntary Oral Administration in Jelly

This method reduces stress associated with gavage and is suitable for chronic studies.[3][6]
Materials:
e Zaurategrast
o Gelatin, sucralose, and food flavoring
e Small weighing dishes or multi-well plates
Procedure:
e Jelly Preparation:
o Prepare a 2% sucralose solution in water.

o Prepare a gelatin stock solution according to the manufacturer's instructions, using the
sucralose solution instead of plain water. Add a palatable flavor (e.g., strawberry).

o Keep the gelatin solution warm and liquid.
e Drug Incorporation:

o Calculate the amount of Zaurategrast needed per jelly portion based on the target dose
and the average weight of the mice.
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o Dissolve or suspend the Zaurategrast in a minimal amount of a suitable solvent or vehicle
(e.g., 0.1% Tween 80 in sucralose solution) that is compatible with the jelly.[6]

o Mix the drug solution/suspension thoroughly with a pre-measured aliquot of the warm
gelatin solution.

o Dispense the mixture into molds and allow it to set at 2-8°C.

e Animal Training (Acclimation):

o For 2-4 days prior to the study, provide the mice with a drug-free (vehicle only) jelly to
acclimatize them to the new food item.

o House mice individually during dosing to ensure accurate consumption and prevent
fighting.[7]

e Dosing:
o Provide each mouse with one medicated jelly.
o Ensure the entire portion is consumed to confirm the full dose was administered.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of Zaurategrast
in a rodent EAE model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1682406?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Zaurategrast
https://www.researchgate.net/publication/10847622_VLA-4_Antagonists_Potent_Inhibitors_of_Lymphocyte_Migration
https://de.wikipedia.org/wiki/Zaurategrast
https://pubmed.ncbi.nlm.nih.gov/21039734/
https://pubmed.ncbi.nlm.nih.gov/21039734/
https://pubmed.ncbi.nlm.nih.gov/21039734/
https://www.researchgate.net/figure/Study-design-and-EAE-score-A-Mice-were-treated-with-a-weekly-dose-of-100-mg-of-aCD20_fig1_381707121
https://pmc.ncbi.nlm.nih.gov/articles/PMC7887435/
https://www.researchgate.net/publication/269958474_Voluntary_oral_administration_of_drugs_in_mice
https://www.benchchem.com/product/b1682406#zaurategrast-formulation-for-oral-administration-in-rodents
https://www.benchchem.com/product/b1682406#zaurategrast-formulation-for-oral-administration-in-rodents
https://www.benchchem.com/product/b1682406#zaurategrast-formulation-for-oral-administration-in-rodents
https://www.benchchem.com/product/b1682406#zaurategrast-formulation-for-oral-administration-in-rodents
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1682406?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

